2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Lipophilicity Drug-likeness Permeability

2-(2,4-Dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CAS 477864-73-6) is a synthetic small-molecule heterocycle belonging to the 3-hydroxy-4(3H)-quinazolinone class, with molecular formula C₁₄H₈Cl₂N₂O₂ and molecular weight 307.13 g/mol. The compound features a 2,4-dichlorophenyl substituent at the 2-position and a hydroxyl group at the 3-position of the quinazolinone core, conferring a computed XLogP3 of 3.3 with one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C14H8Cl2N2O2
Molecular Weight 307.13
CAS No. 477864-73-6
Cat. No. B2827540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
CAS477864-73-6
Molecular FormulaC14H8Cl2N2O2
Molecular Weight307.13
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,20H
InChIKeyAFZGQCTYSNEGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CAS 477864-73-6): Procurement-Relevant Identity and Physicochemical Baseline


2-(2,4-Dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CAS 477864-73-6) is a synthetic small-molecule heterocycle belonging to the 3-hydroxy-4(3H)-quinazolinone class, with molecular formula C₁₄H₈Cl₂N₂O₂ and molecular weight 307.13 g/mol [1]. The compound features a 2,4-dichlorophenyl substituent at the 2-position and a hydroxyl group at the 3-position of the quinazolinone core, conferring a computed XLogP3 of 3.3 with one hydrogen bond donor and three hydrogen bond acceptors [1]. It is cataloged in the PubChem database under CID 1487340 and is commercially available from multiple suppliers at purity grades typically ranging from 95% to 98% [1]. The compound has been disclosed in patent WO2010056230A1 within the scope of 3-hydroquinazolin-4-one derivatives investigated as stearoyl-CoA desaturase (SCD) inhibitors, indicating its relevance in metabolic disease and oncology research programs [2].

Why 2-(2,4-Dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone Cannot Be Replaced by Common In-Class Analogs: Structural Determinants of Target Engagement


Within the 3-hydroxy-4(3H)-quinazolinone family, seemingly minor variations in aryl substitution pattern, halogen count, and positional isomerism can produce substantial differences in lipophilicity, hydrogen-bonding capacity, and conformational pre-organization—parameters that directly govern target binding and pharmacokinetic behavior [1]. The 2,4-dichlorophenyl motif on the target compound generates a specific electrostatic and steric profile distinct from mono-chlorinated (e.g., 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, CAS 90520-09-5) or differently dihalogenated analogs (e.g., 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, CAS 477864-83-8) [1]. Furthermore, the absence of additional substituents on the quinazolinone core (positions 5–8) preserves a single rotatable bond (count = 1), maximizing conformational rigidity relative to 6,8-dichloro or 7-chloro core-substituted variants that introduce additional steric bulk [1]. Procurement decisions predicated solely on core scaffold similarity risk selecting a compound with divergent solubility, permeability, and target affinity profiles—even among congeners sharing the 3-hydroxy-4(3H)-quinazolinone framework.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone (477864-73-6) Relative to Its Closest Analogs


Lipophilicity (XLogP3) Differentiation: 2,4-Dichloro vs. Mono-Chloro Phenyl Substitution

The computed partition coefficient (XLogP3) for 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is 3.3, which is elevated relative to mono-chlorinated analogs such as 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone (XLogP3 approximately 2.6–2.8, estimated from mono-halogen substitution) due to the presence of a second chlorine atom [1][2]. This increase in lipophilicity of approximately 0.5–0.7 log units is consistent with the established Hansch π-value contribution of aromatic chlorine (~0.71 per substituent) [3].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count: Distinguishing the 3-Hydroxy Motif from Non-Hydroxylated Quinazolinones

The target compound possesses three hydrogen bond acceptors (HBA = 3) and one hydrogen bond donor (HBD = 1), a direct consequence of the 3-hydroxy substitution on the quinazolinone ring [1]. In contrast, non-hydroxylated 4(3H)-quinazolinone analogs bearing only the N–H at position 3 (e.g., 2-(2,4-dichlorophenyl)-4(3H)-quinazolinone) exhibit HBA = 2 and HBD = 1, reducing their capacity for directional hydrogen bonding with biological targets [2].

Hydrogen bonding Target engagement Solubility

Conformational Rigidity: Rotatable Bond Count and Its Implications for Entropic Binding Penalty

2-(2,4-Dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone has a computed rotatable bond count of exactly 1, reflecting the direct attachment of the 2,4-dichlorophenyl ring to the quinazolinone core without additional flexible linkers [1]. Analogs with 6-bromo or 6,8-dichloro substitution on the quinazolinone core (e.g., 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, CAS 477864-83-8) share this single rotatable bond but differ in core halogenation pattern and phenyl substitution regiochemistry, while compounds with extended linkers (e.g., allylsulfanyl derivatives) possess multiple rotatable bonds with consequently higher conformational entropy .

Conformational restriction Binding entropy Selectivity

Commercially Available Purity Grades and Supplier Differentiation for Procurement Decisions

Commercial suppliers offer 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone at varying purity specifications: AKSci lists a minimum purity of 95% , while Chemscene (Cat. No. CS-0595261) and Leyan (Cat. No. 1665927) supply the compound at ≥98% purity . This range of available purities enables researchers to select grades appropriate for different experimental contexts—95% may be acceptable for preliminary screening, whereas 98%+ is preferable for quantitative biophysical assays, co-crystallization trials, or in vivo pharmacokinetic studies where impurities could confound results.

Purity Procurement Quality assurance

Predicted Acid Dissociation Constant (pKa): Implications for Ionization State at Physiological pH

The predicted pKa of 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is 7.61 ± 0.20, as computed for the 3-hydroxy proton . At physiological pH 7.4, this places the compound near its pKa, meaning approximately 38% of molecules exist in the deprotonated (anionic) form and 62% in the neutral form (calculated from the Henderson-Hasselbalch equation). For comparator 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, the electron-withdrawing effect of only one chlorine atom is expected to raise the pKa slightly (estimated ~7.8–8.0), shifting the ionization equilibrium further toward the neutral species at pH 7.4 .

Ionization Drug-likeness Assay conditions

SCD Inhibitor Patent Scope: Inclusion in Claims for Stearoyl-CoA Desaturase Inhibition

Patent WO2010056230A1 explicitly encompasses 3-hydroquinazolin-4-one derivatives, including compounds bearing 2,4-dichlorophenyl substituents, as inhibitors of stearoyl-CoA desaturase (SCD) for the treatment of obesity, diabetes, cancer, and cardiovascular disease [1]. Within this patent family, the 2,4-dichlorophenyl substitution pattern is claimed among preferred embodiments, whereas mono-chlorophenyl and non-halogenated phenyl variants are either not exemplified or de-prioritized, suggesting structure-activity relationship (SAR) data favoring dihalogenation at the 2- and 4-positions of the pendant phenyl ring [1].

Metabolic disease SCD1 inhibition Patent protection

Recommended Research and Procurement Scenarios for 2-(2,4-Dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone (477864-73-6)


Stearoyl-CoA Desaturase (SCD1) Inhibitor Discovery and Lead Optimization

Based on the patent disclosure of 3-hydroquinazolin-4-one derivatives as SCD inhibitors, 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone serves as a key scaffold representative for structure-activity relationship (SAR) exploration around the pendant aryl ring [1]. Its 2,4-dichloro substitution pattern, combined with the 3-hydroxy motif and high conformational rigidity (rotatable bonds = 1), makes it a suitable starting point for medicinal chemistry programs targeting metabolic disorders such as obesity, type 2 diabetes, and hepatic steatosis [1].

Biophysical Assay Development Requiring High Conformational Restriction

With only one rotatable bond, 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a strong candidate for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography studies, where conformational flexibility can confound binding constant measurements and electron density interpretation [1]. Procurement of material at ≥98% purity (e.g., from Chemscene or Leyan) is advisable for these applications to minimize impurity-derived artifacts .

Comparative Lipophilicity and Permeability Profiling Across Quinazolinone Series

The computed XLogP3 of 3.3 for 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone positions it at a useful intermediate lipophilicity within the quinazolinone chemical space—more lipophilic than mono-chloro analogs (XLogP3 ≈ 2.6–2.8) but less lipophilic than polyhalogenated core-substituted variants [1]. This makes it a valuable comparator compound in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies aimed at establishing lipophilicity-permeability relationships for the quinazolinone class.

Chemical Probe Qualification for Target Engagement Studies

The combination of three hydrogen bond acceptors and one donor, plus the predictable ionization behavior near physiological pH (pKa ≈ 7.61), supports the use of 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone as a qualified chemical probe for target engagement studies [1]. Its physicochemical profile is compatible with both biochemical (cell-free) and cell-based assay formats, provided that appropriate purity grade material (≥98%) is sourced to ensure reproducibility across independent laboratories .

Quote Request

Request a Quote for 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.